Dehydrodicatechin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

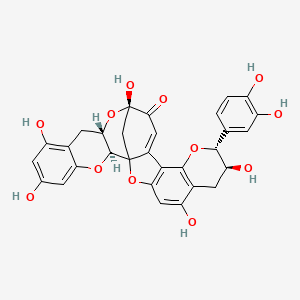

Dehydrodicatechin A is a dimeric flavonoid compound derived from the oxidation of catechin, a type of flavan-3-ol. Flavonoids are a large group of plant secondary metabolites known for their antioxidant properties. This compound is particularly interesting due to its presence in various foods and beverages, as well as its potential health benefits .

Vorbereitungsmethoden

Dehydrodicatechin A can be synthesized through several methods, primarily involving the oxidation of catechin. One common synthetic route involves the use of silver oxide in a toluene/acetone mixture . Other methods include the use of potassium ferricyanide, phenyliodine diacetate (PIDA), and electrochemical and photocatalytic conditions . These methods have been evaluated for their efficiency in producing this compound, with silver oxide being one of the most effective reagents .

Analyse Chemischer Reaktionen

Dehydrodicatechin A undergoes various chemical reactions, primarily oxidation. The oxidation of catechin to form this compound involves the formation of phenoxy radicals and quinones . Common reagents used in these reactions include silver oxide, potassium ferricyanide, and PIDA . The major product formed from these reactions is this compound itself, which can further undergo dimerization and other oxidative processes .

Wissenschaftliche Forschungsanwendungen

Dehydrodicatechin A has several scientific research applications. In chemistry, it is used as a standard compound for identification in food matrices by high-performance liquid chromatography-mass spectrometry (HPLC-MS) methods . In biology and medicine, this compound is studied for its antioxidant properties and potential health benefits . It is also investigated in the context of food science, particularly in the analysis of polyphenol content in various foods and beverages .

Wirkmechanismus

The mechanism of action of dehydrodicatechin A involves its antioxidant properties. The compound exerts its effects by neutralizing free radicals and preventing oxidative damage to cells . This is achieved through the formation of phenoxy radicals and quinones, which are highly reactive species that can be neutralized by intra- or intermolecular couplings . The molecular targets and pathways involved in this process include the catechol function, which is easily oxidized into an ortho-quinone .

Vergleich Mit ähnlichen Verbindungen

Dehydrodicatechin A is similar to other flavonoid dimers, such as dehydrodicatechin B and procyanidins . it is unique in its structure, which involves a γ-configuration . Other similar compounds include (+)-catechin and (-)-epicatechin, which are the monomeric units that undergo oxidation to form this compound . The uniqueness of this compound lies in its specific oxidative dimerization process and its distinct antioxidant properties .

Eigenschaften

CAS-Nummer |

36048-23-4 |

|---|---|

Molekularformel |

C30H24O12 |

Molekulargewicht |

576.5 g/mol |

IUPAC-Name |

(8S,9R,16S,18S,27S)-9-(3,4-dihydroxyphenyl)-5,8,16,21,23-pentahydroxy-2,10,17,26-tetraoxaheptacyclo[14.11.1.01,13.03,12.06,11.018,27.020,25]octacosa-3(12),4,6(11),13,20,22,24-heptaen-15-one |

InChI |

InChI=1S/C30H24O12/c31-12-4-17(33)13-7-23-28(39-21(13)5-12)29-10-30(38,42-23)24(37)8-15(29)25-22(41-29)9-18(34)14-6-20(36)26(40-27(14)25)11-1-2-16(32)19(35)3-11/h1-5,8-9,20,23,26,28,31-36,38H,6-7,10H2/t20-,23-,26+,28-,29?,30-/m0/s1 |

InChI-Schlüssel |

XNGZKGIFXTWBFN-FVKXOKHWSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2C4=CC(=O)[C@@]5(CC4(O3)[C@@H]6[C@@H](O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Kanonische SMILES |

C1C(C(OC2=C1C(=CC3=C2C4=CC(=O)C5(CC4(O3)C6C(O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)

![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)

![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)

![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)

![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)

![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)

![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)